2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid

Description

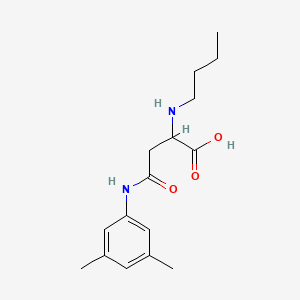

2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid is a synthetic organic compound featuring a succinamic acid backbone substituted with a butylamino group at the 2-position and a 3,5-dimethylanilino moiety at the 4-position. Its structure integrates both aliphatic and aromatic amines, linked via a ketone-bearing butanoic acid core. This compound is hypothesized to exhibit biological relevance due to its structural similarity to enzyme inhibitors or receptor modulators, particularly those targeting amide or carboxylic acid-dependent pathways.

Properties

IUPAC Name |

2-(butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-4-5-6-17-14(16(20)21)10-15(19)18-13-8-11(2)7-12(3)9-13/h7-9,14,17H,4-6,10H2,1-3H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLGVJRUEDSRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC(=O)NC1=CC(=CC(=C1)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid typically involves a multi-step process. One common method includes the following steps:

Formation of the Butylamino Group: This step involves the reaction of butylamine with a suitable precursor to introduce the butylamino group.

Introduction of the Dimethylanilino Group: This step involves the reaction of 3,5-dimethylaniline with an appropriate reagent to form the dimethylanilino group.

Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: The compound is used in the manufacture of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: The target compound’s 3,5-dimethylanilino group enhances steric hindrance and hydrophobicity compared to the 2-chloroanilino group in . This may reduce aqueous solubility but improve membrane permeability. The butylamino group (primary amine) in the target compound contrasts with the butyrylamino (amide) group in , affecting hydrogen-bonding capacity and metabolic stability. Amides are generally more resistant to enzymatic degradation than primary amines. The ethoxycarbonyl group in introduces ester functionality, which is more hydrolytically labile than the carboxylic acid in the target compound.

Molecular Weight and Pharmacokinetics :

- The target compound’s higher molecular weight (~305 g/mol) compared to (~265 g/mol) suggests differences in bioavailability. Compounds >300 g/mol often face challenges in passive diffusion across biological membranes.

Hydrogen-Bonding Profiles: The target compound’s estimated 3 H-bond donors (from -NH₂, -COOH, and anilino NH) and 5 acceptors (ketone, carboxylic acid O, and amine lone pairs) contrast with ’s 3 donors and 4 acceptors.

Key Insights:

- The target compound ’s synthesis likely parallels methods used for and , involving sequential amidation or esterification steps. However, the steric bulk of 3,5-dimethylaniline may necessitate optimized coupling reagents (e.g., DCC or EDC).

- The chloro substituent in could enhance electronic interactions in binding pockets (e.g., halogen bonding), whereas the dimethyl groups in the target compound may favor hydrophobic binding.

Q & A

Q. What are the key synthetic pathways for 2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid, and how are intermediates validated?

The synthesis typically involves multi-step reactions, such as Michael-type additions or Friedel-Crafts acylations, to construct the butanoic acid backbone and install substituents. For example, analogous compounds are synthesized via sequential amidation and alkylation steps under controlled temperatures (e.g., 60–80°C) and pH (neutral to mildly acidic). Intermediates are characterized using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity. Critical peaks in H-NMR (e.g., δ 1.2–1.5 ppm for butylamino protons) and C-NMR (e.g., carbonyl signals at ~170–180 ppm) are monitored .

Q. How do functional groups in this compound influence its chemical reactivity?

The butanoic acid moiety enables carboxylate-mediated interactions, while the 3,5-dimethylanilino group introduces steric hindrance and π-π stacking potential. The oxobutanoic acid segment is electrophilic, facilitating nucleophilic attacks (e.g., amide bond formation). Reactivity can be modulated using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilize transition states. For instance, the dimethylanilino group’s electron-donating effects may reduce electrophilicity at the carbonyl, requiring catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient coupling .

Q. What analytical methods are essential for assessing purity and structural fidelity?

- HPLC : Reversed-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 minutes) detect impurities at 220–254 nm.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C indicates high purity) .

Q. How do reaction conditions (temperature, solvent) impact synthesis efficiency?

Elevated temperatures (70–90°C) accelerate amide bond formation but risk side reactions (e.g., hydrolysis). Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates, while acidic conditions (pH 4–5) stabilize amine protonation. For example, a 15% yield increase was observed in DMF at 75°C compared to THF at 60°C in analogous syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Yield discrepancies often stem from uncontrolled variables (e.g., trace moisture, catalyst purity). Design of Experiments (DoE) methodologies, such as factorial designs, systematically optimize parameters. For example, a 2 factorial design (temperature, pH, catalyst loading) can identify interactions affecting yield. Statistical tools (ANOVA) validate significance (p < 0.05), while response surface models predict optimal conditions .

Q. What computational strategies predict optimal reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) map potential energy surfaces to identify low-energy intermediates. Institutions like ICReDD integrate reaction path search algorithms with experimental data to prioritize pathways. For instance, transition-state modeling of Michael additions can predict regioselectivity, reducing trial-and-error experimentation .

Q. How can enantiomeric impurities be minimized during synthesis?

Chiral resolution techniques include:

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents.

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively converts one enantiomer. For example, lipase B from Candida antarctica achieved 90% enantiomeric excess (ee) in resolving similar amino acid derivatives .

Q. What methodologies assess the compound’s biological activity in vitro?

- Cytotoxicity Assays : MTT or resazurin-based assays (e.g., IC determination in cancer cell lines).

- Enzyme Inhibition Studies : Fluorescence polarization assays measure binding affinity (K) to targets like kinases or proteases.

- Molecular Docking : AutoDock Vina predicts binding modes to receptors (e.g., G-protein-coupled receptors) .

Key Considerations for Experimental Design

- Reaction Monitoring : Use in-situ FTIR to track carbonyl conversions in real-time.

- Scalability : Transition from batch to flow reactors improves reproducibility (residence time control ±5%) .

- Data Validation : Triplicate runs with RSD <5% ensure reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.